molecular formula C18H12ClF2N3OS B2704542 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide CAS No. 872688-70-5

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide

Cat. No.: B2704542
CAS No.: 872688-70-5
M. Wt: 391.82
InChI Key: BHJIANGWHVTHQU-UHFFFAOYSA-N
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Description

Structural Rationale for Heterocyclic Integration in Antineoplastic Agent Design

The pyridazine ring system serves as a privileged scaffold in medicinal chemistry due to its balanced electronic properties and capacity for multi-point hydrogen bonding. In this compound, the pyridazine nucleus provides a planar aromatic surface ideal for π-π stacking interactions with tyrosine kinase ATP-binding pockets. Comparative studies of pyridazine-containing analogs demonstrate enhanced VEGFR-2 inhibition (IC₅₀ values <100 nM) compared to non-aromatic counterparts, attributed to improved charge transfer complexes with catalytic lysine residues.

The sulfur atom in the sulfanyl bridge introduces conformational flexibility while enabling disulfide-like interactions with cysteine residues in target proteins. This feature is particularly advantageous in kinase inhibitors where transient covalent binding can enhance selectivity profiles. Molecular dynamics simulations of analogous compounds reveal sulfur-mediated stabilization of the DFG-out kinase conformation, a key requirement for type II inhibitor activity.

Structural Feature Functional Role Biological Impact
Pyridazine core π-π stacking with ATP pockets 92.2% VEGFR-2 inhibition at 10 µM
Sulfanyl linker Conformational flexibility 3.5-fold selectivity over PDGFR
4-Chlorophenyl substituent Hydrophobic pocket filling IC₅₀ = 48 nM in HCT-116 cells

Evolutionary Context of Pyridazine-Sulfanyl-Acetamide Hybrid Architectures

The structural evolution of pyridazine-sulfanyl-acetamides reflects iterative improvements in target engagement kinetics and metabolic stability. Early prototypes such as 2-{[6-(3,4,5-trimethoxyphenyl)pyridazin-3-yl]sulfanyl}acetamide demonstrated moderate antiproliferative effects (EC₅₀ = 12 µM in MCF-7 cells) but suffered from rapid hepatic glucuronidation. Introduction of the 4-chlorophenyl group in later analogs increased membrane permeability (logP = 2.8 vs. 1.9 in predecessors) while maintaining aqueous solubility through the acetamide moiety.

Second-generation derivatives incorporating difluorophenyl groups exhibited enhanced pharmacokinetic profiles, with oral bioavailability improving from 22% to 68% in rodent models. This advancement stems from fluorine's ability to modulate cytochrome P450 metabolism while maintaining the compound's topological polar surface area (TPSA = 89 Ų) within optimal ranges for blood-brain barrier penetration.

Strategic Fluorination Patterns in Targeted Kinase Modulation

The 2,4-difluorophenyl group exemplifies rational fluorination strategies to optimize ligand-receptor interactions. Ortho-fluorine atoms induce a 15° dihedral angle rotation in the phenyl ring, creating complementary steric surfaces for binding to kinase hinge regions. Meta-fluorine substitution in related compounds reduces off-target activity against carbonic anhydrase IX by 40%, highlighting fluorine's role in spatial discrimination.

Quantum mechanical calculations reveal that the electron-withdrawing effects of fluorine (σₚ = +0.06) polarize the acetamide carbonyl group (Δq = +0.12 e), strengthening hydrogen bonds with backbone amides in the kinase activation loop. This electronic tuning contributes to the compound's picomolar affinity for PI3Kδ (Kd = 89 pM) while maintaining nanomolar activity against class III RTKs.

Properties

IUPAC Name

2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl-N-(2,4-difluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClF2N3OS/c19-12-3-1-11(2-4-12)15-7-8-18(24-23-15)26-10-17(25)22-16-6-5-13(20)9-14(16)21/h1-9H,10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJIANGWHVTHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(C=C2)SCC(=O)NC3=C(C=C(C=C3)F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClF2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide typically involves the reaction of 6-(4-chlorophenyl)pyridazin-3-yl sulfanyl with N-(2,4-difluorophenyl)acetamide under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions may vary depending on the desired reaction and product .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may result in the formation of thiols or amines .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties : Research indicates that this compound may exhibit anticancer activity by inducing apoptosis in cancer cells through the modulation of apoptotic pathways. It has been shown to inhibit specific enzymes that are crucial for tumor growth and survival.
  • Anti-inflammatory Effects : Studies suggest that it may reduce inflammation by inhibiting pro-inflammatory cytokines and mediators, making it a candidate for treating chronic inflammatory diseases.

2. Biological Studies

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit enzymes such as carbonic anhydrase and cholinesterase. These interactions can alter metabolic pathways and signal transduction processes.
  • Biochemical Assays : It is used as a probe in biochemical assays to study enzyme interactions and cellular responses.

3. Industrial Applications

  • Synthesis of Complex Molecules : The compound serves as a building block in the synthesis of more complex organic molecules, which can be utilized in pharmaceuticals and agrochemicals.
  • Catalyst Development : Its unique structure may allow it to act as a catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.

Case Studies

Several studies have highlighted the potential applications of this compound:

  • Anticancer Activity Study : A recent study demonstrated that 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide significantly reduced tumor growth in xenograft models by inducing apoptosis through caspase activation pathways .
  • Anti-inflammatory Research : In vitro assays indicated that the compound effectively decreased levels of inflammatory markers in macrophages stimulated with lipopolysaccharides (LPS), suggesting its potential use in managing inflammatory diseases .
  • Enzyme Inhibition Analysis : Research focusing on cholinesterase inhibition revealed that this compound could serve as a lead for developing drugs aimed at treating neurodegenerative diseases like Alzheimer's .

Mechanism of Action

The mechanism of action of 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Sulfanyl vs. Direct Linkage : The target compound’s sulfanyl linker may enhance conformational flexibility compared to direct pyridazine-acetamide bonds in analogs like Compound 15 .
  • Halogen Effects : The 2,4-difluorophenyl group in the target compound introduces stronger electronegativity than the 4-chlorophenyl or methoxyphenyl groups in analogs (e.g., Compound 5h, R2: 4-MeO-C6H4) .
  • Synthetic Yields : Yields for pyridazine derivatives (50–81% in –2) suggest that steric hindrance from substituents (e.g., 4-benzylpiperidin in Compound 16) may reduce efficiency compared to simpler aryl groups .

Physicochemical Properties

Table 2: Melting Points and Molecular Interactions
Compound ID/Name Melting Point (°C) Notable Structural Features
Target Compound N/A Sulfanyl linker, 2,4-difluorophenyl
Compound 15 169–172 Dual chloro substituents
Compound 16 215–219 Bulky 4-benzylpiperidin group
Compound 5i (N-(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide) 132–134 Polar methylpiperazine substituent

Analysis :

  • Higher melting points (e.g., 215–219°C for Compound 16) correlate with bulky substituents that enhance crystal packing via van der Waals interactions .
  • The target compound’s 2,4-difluorophenyl group may lower its melting point compared to chlorophenyl analogs due to reduced symmetry and weaker π-π stacking .

Biological Activity

The compound 2-{[6-(4-chlorophenyl)pyridazin-3-yl]sulfanyl}-N-(2,4-difluorophenyl)acetamide is a member of the pyridazine derivatives, which are gaining attention for their diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • IUPAC Name : N-(2,4-difluorophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
  • Molecular Formula : C16H13ClF2N4OS
  • CAS Number : 893991-50-9

This compound features a pyridazine ring, chlorophenyl and difluorophenyl groups, and a sulfanyl moiety, contributing to its unique biological properties.

Anticancer Activity

Recent studies have indicated that pyridazine derivatives exhibit significant anticancer properties. The mechanism often involves the inhibition of key signaling pathways associated with tumor growth. For instance:

  • Kinase Inhibition : Compounds similar to this pyridazine derivative have shown potential in inhibiting kinases involved in cancer progression. A related study demonstrated that certain pyrano[2,3-c]pyrazoles inhibited AKT signaling pathways crucial for glioma cell survival and proliferation .

Anti-inflammatory Properties

Pyridazine derivatives are also being explored for their anti-inflammatory effects. The compound's ability to inhibit cyclooxygenase (COX) enzymes is particularly noteworthy:

  • COX Inhibition : Research has shown that related compounds can suppress COX-1 and COX-2 enzyme activities, leading to reduced production of pro-inflammatory mediators such as prostaglandins. The IC50 values for these compounds suggest they may be comparable to established anti-inflammatory drugs like indomethacin .

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : Binding to specific enzymes like kinases or COX enzymes, disrupting their normal function.
  • Signal Transduction Interference : Altering signaling pathways critical for cell growth and survival.
  • Reactive Oxygen Species (ROS) Modulation : Influencing oxidative stress pathways that contribute to inflammation and cancer progression.

Research Findings and Case Studies

StudyFindings
Study on Pyrano[2,3-c]pyrazolesDemonstrated significant inhibitory effects on glioma cell lines via AKT pathway inhibition .
COX Inhibitor ScreeningSeveral pyrimidine derivatives showed potent COX inhibition comparable to indomethacin with IC50 values around 9 μM .
Antimicrobial StudiesPyrazole derivatives exhibited notable antimicrobial activity against various strains, suggesting structural modifications could enhance efficacy .

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